molecular formula C7H16N2 B2920026 Methyl-((R)-1-methyl-piperidin-3-yl)-amine CAS No. 1354007-31-0

Methyl-((R)-1-methyl-piperidin-3-yl)-amine

Cat. No. B2920026
CAS RN: 1354007-31-0
M. Wt: 128.219
InChI Key: KGECUXOREWNBGK-SSDOTTSWSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the three-dimensional structure of a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) may also be included .

Scientific Research Applications

Conformational Analysis of Chiral Hindered Amides

Research conducted by A. Rauk et al. (1983) investigated the static and dynamic structures of amide derivatives, focusing on the conformational analysis which plays a crucial role in understanding molecular interactions and reactions in organic and medicinal chemistry. The study highlighted the unique conformations adopted by piperidine rings, indicating the importance of stereochemistry in the design of biologically active compounds (Rauk, Tavares, Khan, Borkent, & Olson, 1983).

Tandem Mass Spectrum of a Growth Hormone Secretagogue

X. Qin's 2002 study explored the mass spectrometry of a growth hormone secretagogue, revealing insights into the amide bond cleavage and gas-phase rearrangement. This research has implications for the development and analysis of new drugs, showcasing the utility of Methyl-((R)-1-methyl-piperidin-3-yl)-amine in pharmaceutical analysis (Qin, 2002).

Michael Addition Polymerizations of Trifunctional Amines with Diacrylamides

Ding Wang et al. (2005) conducted a study on the polymerizations of trifunctional amines with diacrylamides, which contributes to the field of polymer science. The research provides a clear understanding of polymerizations, leading to novel linear poly(amido amine)s, and opens new avenues for the development of materials with specific properties (Wang, Liu, Hu, Hong, & Pan, 2005).

Pharmacological Characterization of Kappa-Opioid Receptors Antagonist

Research by S. Grimwood et al. (2011) on the pharmacological characterization of a kappa-opioid receptor antagonist underlines the compound's potential in treating depression and addiction disorders. This study exemplifies the therapeutic applications of Methyl-((R)-1-methyl-piperidin-3-yl)-amine derivatives in neuroscience (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, McLean, Freeman, Wong, McLaughlin, & Verhoest, 2011).

Amine Additives for Fast Living Radical Polymerization

Shinya Hamasaki et al. (2002) explored the role of amine additives in enhancing the control and rate of living radical polymerization, crucial for material science and engineering. This research highlights the importance of Methyl-((R)-1-methyl-piperidin-3-yl)-amine in the development of advanced polymers with controlled properties (Hamasaki, Kamigaito, & Sawamoto, 2002).

Mechanism of Action

Target of Action

Methyl-(®-1-methyl-piperidin-3-yl)-amine is structurally similar to Methylphenidate , a central nervous system stimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy . The primary targets of Methylphenidate, and likely Methyl-(®-1-methyl-piperidin-3-yl)-amine, are the norepinephrine and dopamine transporters, which it inhibits .

Mode of Action

The compound acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This results in increased stimulation of the central nervous system, improving symptoms of ADHD such as distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .

Biochemical Pathways

The compound’s action on norepinephrine and dopamine neurotransmission affects various biochemical pathways. For instance, it influences the phenylpropanoid pathway (PPP), methylerythritol phosphate (MEP) pathway, and mevalonic acid (MVA) pathway . These pathways are involved in the biosynthesis of secondary metabolites, which play key roles in various biological processes .

Pharmacokinetics

Based on its structural similarity to methylphenidate, it is likely to undergo extensive first-pass metabolism, primarily by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . This could result in poor oral bioavailability and vulnerability to pharmacokinetic drug interactions .

Result of Action

The molecular and cellular effects of Methyl-(®-1-methyl-piperidin-3-yl)-amine’s action are likely to be similar to those of Methylphenidate. This includes enhanced cognitive function, reduced impulsivity, and improved sustained attention . At the cellular level, the compound’s action could lead to changes in DNA methylation, potentially influencing gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl-(®-1-methyl-piperidin-3-yl)-amine. For instance, factors such as light, temperature, and salinity can affect the biosynthesis and stability of essential oils, which are structurally similar to this compound . Additionally, diet and living habits can influence the compound’s action through changes in DNA methylation .

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

properties

IUPAC Name

(3R)-N,1-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGECUXOREWNBGK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-((R)-1-methyl-piperidin-3-yl)-amine

CAS RN

1354007-31-0
Record name (3R)-N,1-dimethylpiperidin-3-amine
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